

Crystal Structure of 3-Acetyl-6-bromoquinolin-4(1H)-one: A Comprehensive Analysis

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Compound of Interest

Compound Name: 3-Acetyl-6-bromoquinolin-4(1H)-one

Cat. No.: B3218094

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A thorough investigation into the crystallographic and biological data of **3-Acetyl-6-bromoquinolin-4(1H)-one** reveals a notable absence of publicly available information. Despite extensive searches of chemical and crystallographic databases, the specific crystal structure, detailed experimental protocols for its determination, and associated biological signaling pathways for this compound remain uncharacterized in the current scientific literature.

This technical guide aims to provide a framework for the analysis of such a compound, outlining the methodologies and data presentation that would be essential for a comprehensive understanding of its structure and function, should the data become available.

Crystallographic Data Summary

A complete crystallographic analysis would provide precise measurements of the molecule's three-dimensional structure. This quantitative data is typically summarized in tables for clarity and comparative purposes. While data for the title compound is unavailable, a representative table for a related quinolinone derivative, 3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one, is presented below to illustrate the required format and content.^[1]

Table 1: Crystal Data and Structure Refinement for a Related Quinolone.^[1]

Parameter	Value
Empirical formula	C ₁₇ H ₁₂ ClNO ₂
Formula weight	297.73
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	P2 ₁ /n
Unit cell dimensions	a = 10.043(5) Å, α = 90° b = 18.663(9) Å, β = 91.811(5)° c = 15.537(7) Å, γ = 90°
Volume	2911(2) Å ³
Z	8
Density (calculated)	1.359 Mg/m ³
Absorption coefficient	0.273 mm ⁻¹
F(000)	1232
Crystal size	0.17 x 0.14 x 0.11 mm
Theta range for data collection	2.22 to 24.99°
Index ranges	-11 ≤ h ≤ 0, -22 ≤ k ≤ 0, -18 ≤ l ≤ 18
Reflections collected	5771
Independent reflections	5104 [R(int) = 0.0153]
Completeness to theta = 24.99°	99.8 %
Absorption correction	Psi-scan
Max. and min. transmission	0.9674 and 0.9546
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	5104 / 0 / 389
Goodness-of-fit on F ²	1.002

Final R indices [$I > 2\sigma(I)$]	R1 = 0.0413, wR2 = 0.1098
R indices (all data)	R1 = 0.0934, wR2 = 0.1228
Largest diff. peak and hole	0.222 and -0.183 e.Å ⁻³

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following sections describe the standard methodologies that would be employed for the synthesis, crystallization, and structure determination of a novel quinolinone compound.

Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one

The synthesis of quinolinone derivatives often involves the cyclization of substituted anilines with β -ketoesters. For **3-Acetyl-6-bromoquinolin-4(1H)-one**, a plausible synthetic route would involve the reaction of a 4-bromo-substituted aniline with an appropriate acetoacetate derivative under acidic or thermal conditions. The precise reagents, reaction times, temperatures, and purification methods would need to be empirically determined and documented.

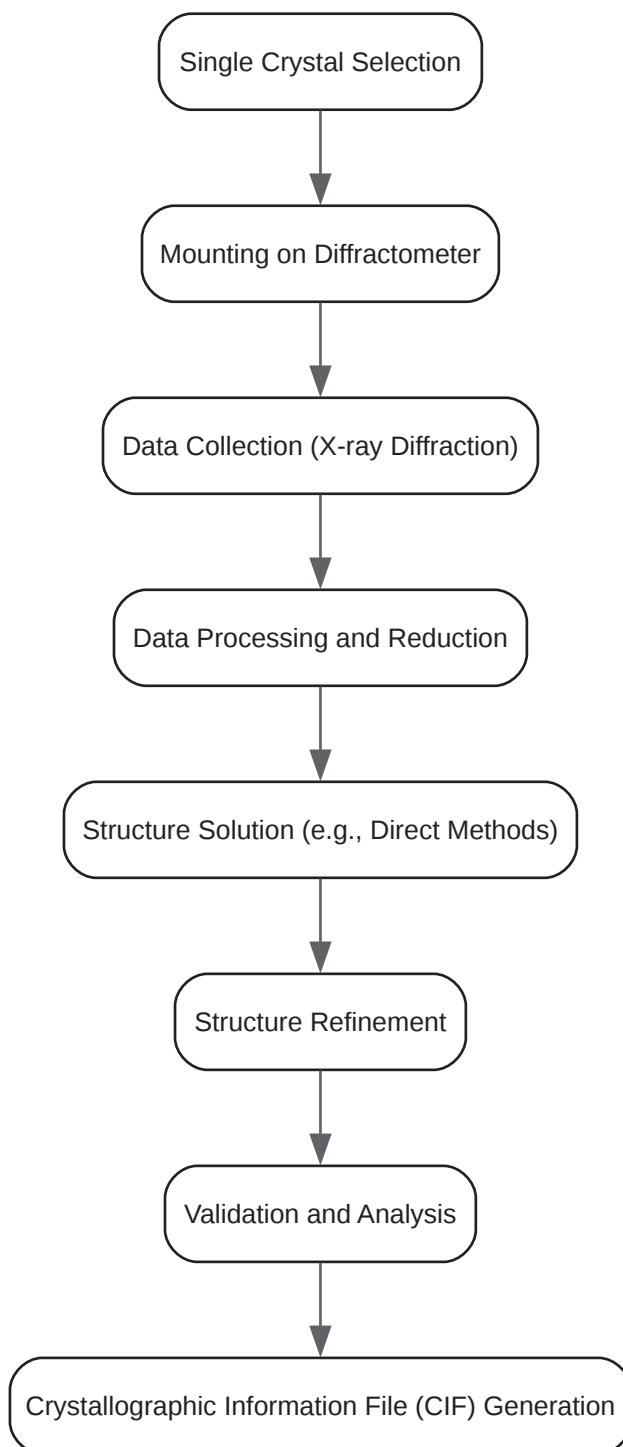
Crystallization

Obtaining single crystals of sufficient quality is a prerequisite for X-ray diffraction analysis. A typical crystallization protocol would involve:

- **Purification:** The synthesized compound would be purified to a high degree using techniques such as column chromatography or recrystallization.
- **Solvent Screening:** A range of solvents and solvent mixtures would be screened to identify conditions under which the compound has limited but sufficient solubility.
- **Crystal Growth:** Common methods for crystal growth include slow evaporation of the solvent, vapor diffusion, and cooling of a saturated solution. The chosen method would be meticulously documented, including solvent systems, temperature, and duration.

X-ray Data Collection and Structure Determination

The determination of the crystal structure would be carried out using single-crystal X-ray diffraction. The workflow for this process is illustrated in the diagram below.



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Figure 1: Experimental workflow for crystal structure determination.

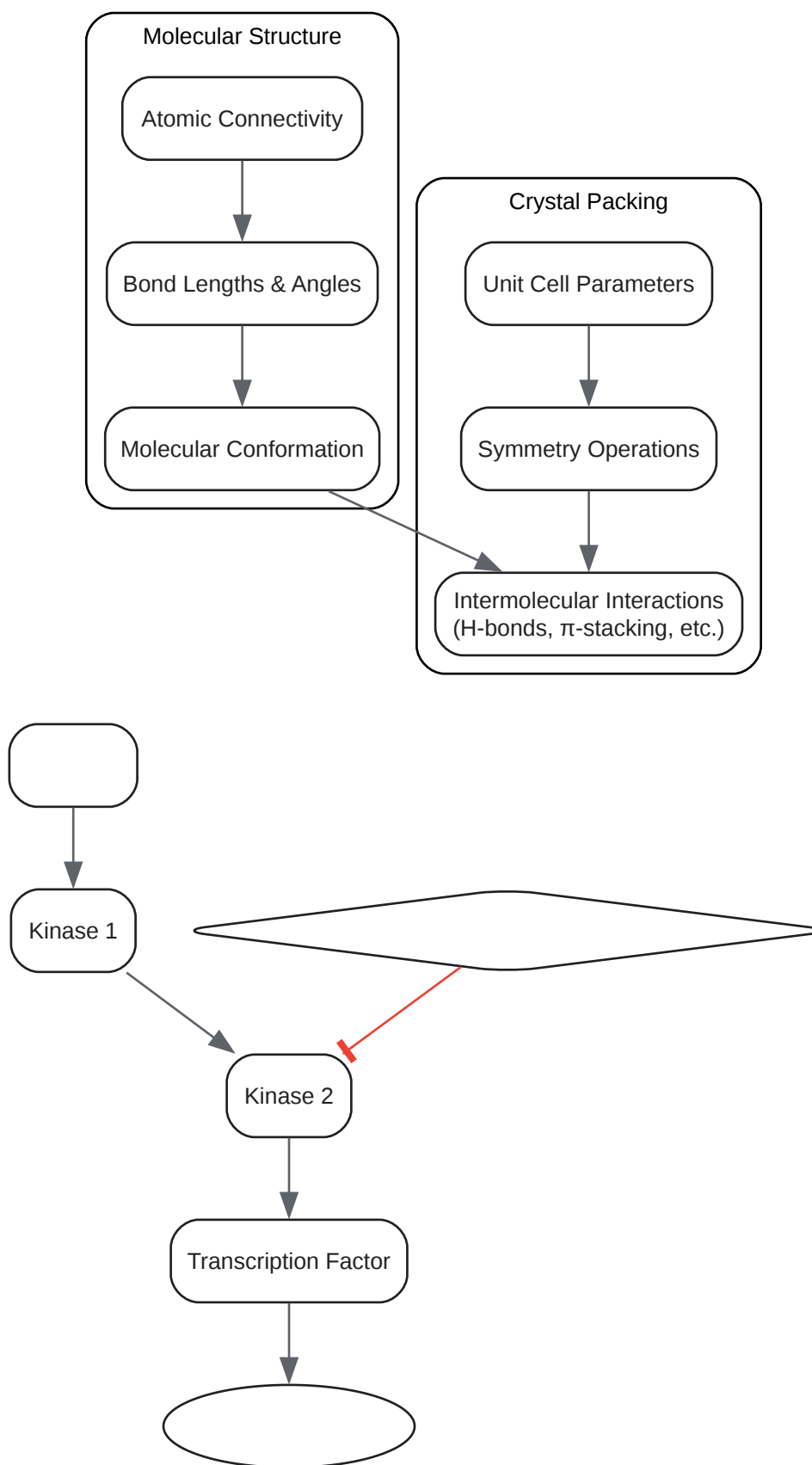
The process involves mounting a suitable crystal on a diffractometer and exposing it to a monochromatic X-ray beam. The resulting diffraction pattern is collected and processed to yield a set of structure factors. These are then used to solve the phase problem and generate an initial electron density map. The atomic model is then refined against the experimental data to obtain the final, accurate crystal structure.

Molecular and Crystal Structure Features

A detailed analysis of the crystal structure would elucidate key molecular and intermolecular features.

Intramolecular Geometry: This would involve the tabulation of all bond lengths, bond angles, and torsion angles within the **3-Acetyl-6-bromoquinolin-4(1H)-one** molecule. These parameters provide insight into the molecule's conformation and electronic structure.

Intermolecular Interactions: The packing of molecules within the crystal lattice is governed by non-covalent interactions such as hydrogen bonds, halogen bonds, and π - π stacking. A thorough analysis would identify and characterize these interactions, which are crucial for understanding the solid-state properties of the material. The logical relationship of these structural features is depicted in the following diagram.



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References

- 1. biokeanos.com [biokeanos.com]
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